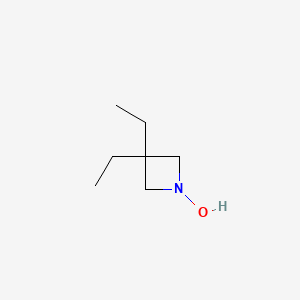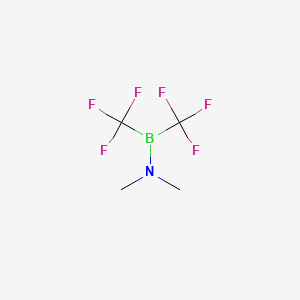
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6BF6N and a molecular weight of 192.9 g/mol . This compound is characterized by the presence of boron, nitrogen, and trifluoromethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves several steps. One common method includes the reaction of N,N-dimethylamine with boron trifluoride in the presence of a suitable solvent. The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-containing oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boronamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based drugs and their interactions with biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-, in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Boranamine, 1,1-difluoro-N,N-dimethyl-: This compound has similar structural features but differs in the number of fluorine atoms, affecting its reactivity and applications.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Another compound with trifluoromethyl groups, used in different contexts due to its distinct chemical properties.
Propiedades
Número CAS |
105224-90-6 |
|---|---|
Fórmula molecular |
C4H6BF6N |
Peso molecular |
192.90 g/mol |
Nombre IUPAC |
N-[bis(trifluoromethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6BF6N/c1-12(2)5(3(6,7)8)4(9,10)11/h1-2H3 |
Clave InChI |
VVCQCRWSBSMVGJ-UHFFFAOYSA-N |
SMILES canónico |
B(C(F)(F)F)(C(F)(F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


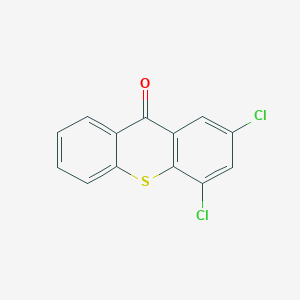
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
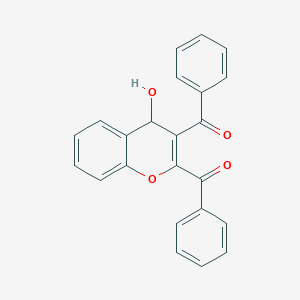
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
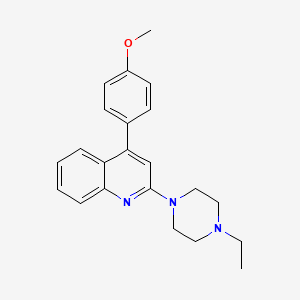

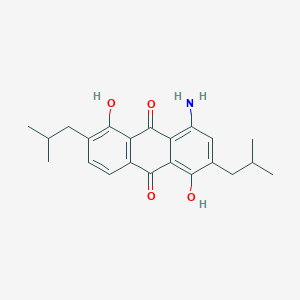
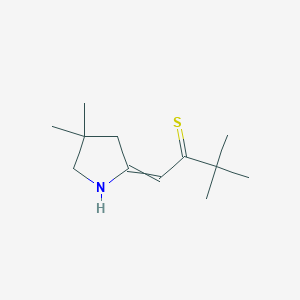
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
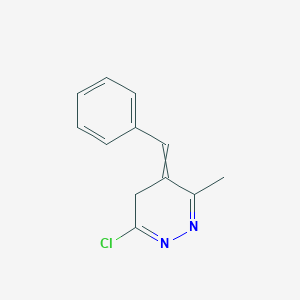
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
